REACTION_CXSMILES
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[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([NH:8][C:9]2[CH:14]=[CH:13][C:12]([CH3:15])=[C:11]([CH3:16])[CH:10]=2)=[CH:4][C:3]=1[CH3:17].I[C:19]1[C:28]2[C:23](=[CH:24][CH:25]=[CH:26][CH:27]=2)[CH:22]=[CH:21][CH:20]=1.C(=O)([O-])[O-].[K+].[K+]>O.O.O.O.O.S([O-])([O-])(=O)=O.[Cu+2].CCCCCCCCCCCCC>[CH3:16][C:11]1[CH:10]=[C:9]([N:8]([C:5]2[CH:6]=[CH:7][C:2]([CH3:1])=[C:3]([CH3:17])[CH:4]=2)[C:27]2[C:28]3[C:23](=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:24]=[CH:25][CH:26]=2)[CH:14]=[CH:13][C:12]=1[CH3:15] |f:2.3.4,5.6.7.8.9.10.11|
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Name
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|
Quantity
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7.2 g
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Type
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reactant
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Smiles
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CC1=C(C=C(C=C1)NC2=CC(=C(C=C2)C)C)C
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Name
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|
Quantity
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12.2 g
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Type
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reactant
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Smiles
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IC1=CC=CC2=CC=CC=C12
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Name
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Quantity
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5 g
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Type
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reactant
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Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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0.5 g
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Type
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catalyst
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Smiles
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O.O.O.O.O.S(=O)(=O)([O-])[O-].[Cu+2]
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Name
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Quantity
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10 mL
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Type
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solvent
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Smiles
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CCCCCCCCCCCCC
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Control Type
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AMBIENT
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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In 100-ml three-neck flask were placed
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Type
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CUSTOM
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Details
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the reaction for 25 hours at 200° C. under a nitrogen gas atmosphere
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Duration
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25 h
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Type
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CUSTOM
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Details
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The reaction mixture was subjected to a column purification (solvent: n-hexane) with activated alumina
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Type
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DISTILLATION
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Details
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the solvent was distilled under reduced pressure
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Type
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CUSTOM
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Details
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The residue was recrystallized from ethanol
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Name
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Type
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product
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Smiles
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CC=1C=C(C=CC1C)N(C1=CC=CC2=CC=CC=C12)C1=CC(=C(C=C1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 37.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |